Cas no 172035-86-8 (3-Thienylmagnesium iodide)

3-Thienylmagnesium iodide structure
3-Thienylmagnesium iodide structure
商品名:3-Thienylmagnesium iodide
CAS番号:172035-86-8
MF:C4H3MgS+.I-
メガワット:234.34062
MDL:MFCD03427252
CID:905606
PubChem ID:24879957

3-Thienylmagnesium iodide 化学的及び物理的性質

名前と識別子

    • 3-Thienylmagnesium iodide
    • magnesium,3H-thiophen-3-ide,iodide
    • 3-Thienylmagnesium iodide 0.5 M in Tetrahydrofuran
    • 3-Thienylmagnesium iodide solution
    • 3-ThienylMagnesiuM iodide, 0.3M solution in THF, AcroSeal
    • Magnesium,iodo-3-thienyl
    • thiophen-3-ylMagnesiuM iodide
    • 3-Thienylmagnesium iodide solution 0.3 M in THF
    • 3-THIENYLMAGNESIUM IODIDE, 0.3M SOLUTION IN TETRAHYDROFURAN (NO BULK SALES ALLOWED)
    • SCHEMBL5298
    • iodo(3-thienyl)magnesium
    • 3-thienyl magnesium iodide
    • MFCD03427252
    • 3-Thienylmagnesium iodide, 0.5 M in THF
    • AKOS016017759
    • 3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran
    • LDERXYCTDNLPTD-UHFFFAOYSA-M
    • 172035-86-8
    • 3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF
    • MDL: MFCD03427252
    • インチ: InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1
    • InChIKey: LDERXYCTDNLPTD-UHFFFAOYSA-M
    • ほほえんだ: C1=C=CS[CH]1.[I-].[Mg+]

計算された属性

  • せいみつぶんしりょう: 233.88500
  • どういたいしつりょう: 233.88506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 79.8
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 25.3Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ダークブラウン液体
  • 密度みつど: 0.904 g/mL at 25 °C
  • ふってん: 65 °C
  • フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
  • PSA: 28.24000
  • LogP: 2.43400
  • ようかいせい: 未確定
  • 濃度: 0.3 M in THF

3-Thienylmagnesium iodide セキュリティ情報

3-Thienylmagnesium iodide 税関データ

  • 税関コード:29310099

3-Thienylmagnesium iodide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB361606-100 ml
3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; .
172035-86-8
100 ml
€951.80 2024-04-18
abcr
AB361606-50 ml
3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; .
172035-86-8
50 ml
€661.30 2024-04-18
Fluorochem
214305-100ml
3-Thienylmagnesium iodide 0.5 M in Tetrahydrofuran
172035-86-8
100ml
£614.00 2022-03-01
abcr
AB361606-100ml
3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; .
172035-86-8
100ml
€950.10 2025-03-19
abcr
AB361606-50ml
3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; .
172035-86-8
50ml
€659.90 2025-03-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
561630-50ML
3-Thienylmagnesium iodide
172035-86-8
50ml
¥3618.44 2023-12-03
abcr
AB586921-100 ml
3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; .
172035-86-8
100 ml
€968.20 2024-04-18
abcr
AB586921-50ml
3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; .
172035-86-8
50ml
€681.80 2024-07-20
abcr
AB586921-100ml
3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; .
172035-86-8
100ml
€968.20 2024-07-20
abcr
AB586921-50 ml
3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; .
172035-86-8
50 ml
€681.80 2024-04-18

3-Thienylmagnesium iodide 関連文献

3-Thienylmagnesium iodideに関する追加情報

Professional Introduction to 3-Thienylmagnesium iodide (CAS No. 172035-86-8) in Modern Chemical and Pharmaceutical Research

3-Thienylmagnesium iodide, with the chemical formula C₄H₃MgI and CAS number 172035-86-8, is a significant organomagnesium reagent widely utilized in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. As a Grignard reagent derived from thiophene, it serves as a versatile intermediate in the synthesis of complex molecules, including heterocyclic compounds and biologically active substances. The unique reactivity of this compound stems from its ability to participate in nucleophilic addition reactions, making it indispensable in constructing carbon-carbon bonds essential for drug development.

The synthesis of 3-Thienylmagnesium iodide typically involves the reaction of thiophene with magnesium metal in the presence of anhydrous solvents such as diethyl ether or tetrahydrofuran (THF). The process requires strict control of moisture and oxygen to prevent decomposition, as organomagnesium compounds are highly sensitive to protic impurities. The resulting reagent is highly reactive and must be handled under inert conditions, often stored under nitrogen or argon atmospheres to maintain stability.

In recent years, 3-Thienylmagnesium iodide has garnered attention for its role in the development of novel therapeutic agents. Thiophene derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. Researchers have leveraged the reactivity of 3-Thienylmagnesium iodide to introduce thiophene moieties into pharmacophores, enhancing the efficacy and selectivity of drug candidates. For instance, studies have demonstrated its utility in synthesizing substituted thiophenes that exhibit potent inhibitory effects on enzymes implicated in metabolic disorders.

One notable application of 3-Thienylmagnesium iodide is in the preparation of thienyl-containing heterocycles, which are prevalent in modern medicinal chemistry. These heterocycles often serve as key structural motifs in small-molecule drugs due to their ability to modulate biological targets effectively. The Grignard reagent enables the formation of carbon-carbon bonds with high precision, facilitating the construction of intricate molecular frameworks. This has been particularly valuable in designing kinase inhibitors, which are critical in targeted cancer therapies.

Advances in computational chemistry have further enhanced the utility of 3-Thienylmagnesium iodide by allowing researchers to predict its reactivity and optimize synthetic pathways. Molecular modeling studies have revealed insights into how thiophene-based Grignard reagents interact with transition metals and other catalysts, enabling the development of more efficient cross-coupling reactions. Such methodologies are increasingly employed in flow chemistry systems, where controlled reaction conditions improve yield and scalability.

The pharmaceutical industry has also explored 3-Thienylmagnesium iodide as a precursor for developing antiviral agents. Thiophene derivatives have shown promise against emerging infectious diseases due to their ability to disrupt viral replication mechanisms. For example, researchers have synthesized thiophene analogs that inhibit protease enzymes essential for viral maturation. The versatility of 3-Thienylmagnesium iodide allows for rapid diversification of molecular structures, accelerating the discovery pipeline for novel antiviral drugs.

Moreover, agrochemical applications have emerged as another frontier for 3-Thienylmagnesium iodide. Pesticides and herbicides containing thiophene scaffolds exhibit improved environmental compatibility while maintaining high efficacy against pests. The ability to functionalize thiophenes via Grignard chemistry has enabled the creation of next-generation agrochemicals with enhanced selectivity and reduced toxicity profiles.

The safety profile of 3-Thienylmagnesium iodide is another critical consideration in its industrial use. While organomagnesium compounds require careful handling due to their reactivity with air and moisture, proper storage and handling protocols mitigate risks effectively. Manufacturers adhere to stringent quality control measures to ensure product consistency and purity, minimizing potential hazards during synthesis and application.

Future research directions may focus on expanding the applications of 3-Thienylmagnesium iodide through innovative synthetic strategies. For instance, green chemistry approaches could incorporate renewable solvents or catalytic systems to reduce environmental impact while maintaining high reaction efficiency. Additionally, exploring its role in photoredox catalysis may unlock new synthetic possibilities for complex molecular architectures.

In conclusion,3-Thienylmagnesium iodide (CAS No. 172035-86-8) remains a cornerstone in modern chemical synthesis, particularly within pharmaceutical research. Its unique reactivity enables the construction of diverse molecular frameworks essential for drug discovery and development. As methodologies evolve to address global health challenges and sustainability concerns,3-Thienylmagnesium iodide will undoubtedly continue to play a pivotal role in advancing chemical innovation across multiple industries.

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清らかである:99%/99%
はかる:50ml/100ml
価格 ($):404.0/574.0